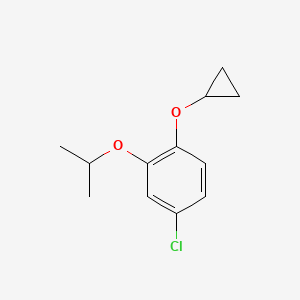
4-Chloro-1-cyclopropoxy-2-isopropoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-1-cyclopropoxy-2-isopropoxybenzene is an organic compound with the molecular formula C12H15ClO2 and a molecular weight of 226.70 g/mol . This compound is characterized by the presence of a chloro group, a cyclopropoxy group, and an isopropoxy group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 4-Chloro-1-cyclopropoxy-2-isopropoxybenzene can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.
Análisis De Reacciones Químicas
4-Chloro-1-cyclopropoxy-2-isopropoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in electrophilic substitution reactions, where the chloro group can be replaced by other substituents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents for these reactions include halogens, acids, bases, and transition metal catalysts. The reaction conditions can vary, but they often involve specific temperatures, solvents, and reaction times to achieve the desired products.
Aplicaciones Científicas De Investigación
4-Chloro-1-cyclopropoxy-2-isopropoxybenzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of organic molecules with biological systems.
Industry: The compound can be used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Chloro-1-cyclopropoxy-2-isopropoxybenzene involves its interaction with molecular targets and pathways within a given system. The chloro group, cyclopropoxy group, and isopropoxy group can influence the compound’s reactivity and interactions with other molecules. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used .
Comparación Con Compuestos Similares
4-Chloro-1-cyclopropoxy-2-isopropoxybenzene can be compared with other similar compounds, such as:
1-Chloro-2-isopropoxybenzene: This compound has a similar structure but lacks the cyclopropoxy group.
1-Chloro-4-isopropoxybenzene: This compound also lacks the cyclopropoxy group and has a different substitution pattern on the benzene ring.
4-Chloro-2-cyclopropoxy-1-isopropoxybenzene: This compound has a similar structure but with different positions of the substituents.
Propiedades
Fórmula molecular |
C12H15ClO2 |
|---|---|
Peso molecular |
226.70 g/mol |
Nombre IUPAC |
4-chloro-1-cyclopropyloxy-2-propan-2-yloxybenzene |
InChI |
InChI=1S/C12H15ClO2/c1-8(2)14-12-7-9(13)3-6-11(12)15-10-4-5-10/h3,6-8,10H,4-5H2,1-2H3 |
Clave InChI |
UEDZACBDMGUUSK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(C=CC(=C1)Cl)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


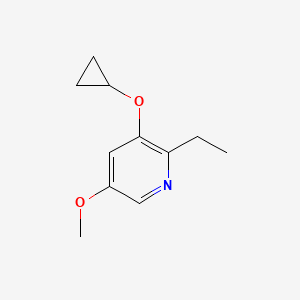
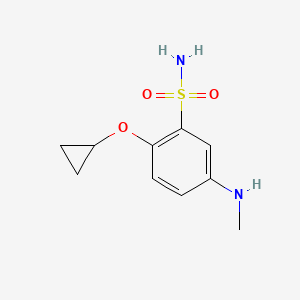
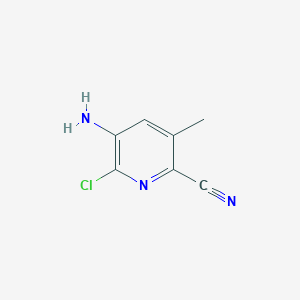
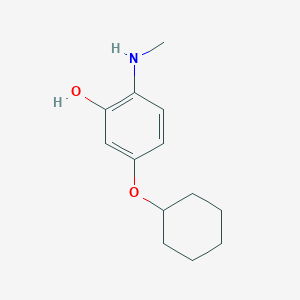
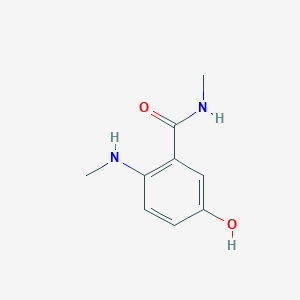
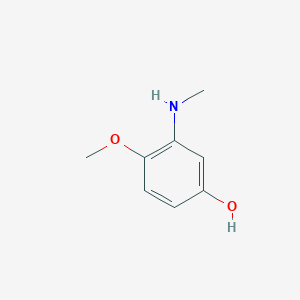
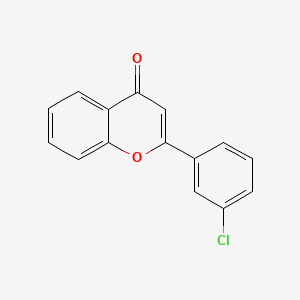
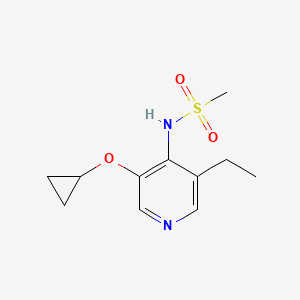
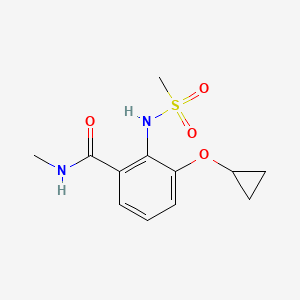
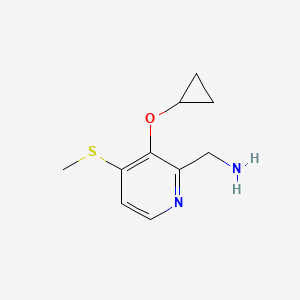
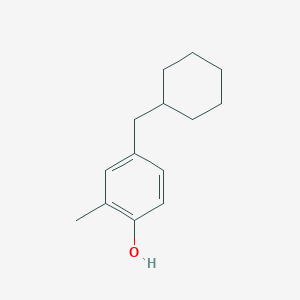
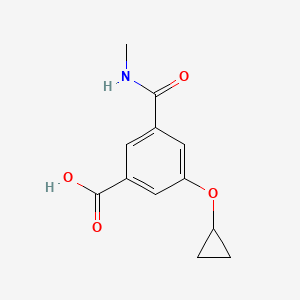
![Ethyl [(1-cyano-2-phenylethyl)amino]acetate](/img/structure/B14834858.png)
![Tert-butyl [(3-acetyl-5-fluorophenyl)amino]methylcarbamate](/img/structure/B14834860.png)
